2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one
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Overview
Description
2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one: is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a bromine atom and a tetrahydro-1,6-naphthyridine core, making it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one typically involves the bromination of a suitable precursor, such as 5,6,7,8-tetrahydro-1,6-naphthyridin-7-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of new drugs and as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities .
Industry: The compound finds applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). Its derivatives are used in the formulation of drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, affecting cellular responses.
Signal Transduction Pathways: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
- 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
- 1,5-naphthyridine derivatives
- 1,8-naphthyridine derivatives
Comparison: Compared to other naphthyridine derivatives, 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct reactivity and biological activity. For example, the presence of the bromine atom allows for selective substitution reactions, which may not be possible with other naphthyridine derivatives .
Properties
CAS No. |
1393551-77-3 |
---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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